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Compound of Interest

Compound Name: Diethyl methyl malonate

Cat. No.: B8451518

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the *H and *3C Nuclear Magnetic Resonance
(NMR) spectra of diethyl methyl malonate. To facilitate a comprehensive understanding, we
compare its spectral features with those of closely related malonic esters, namely diethyl
malonate and diethyl ethylmalonate. This analysis is supported by tabulated quantitative data
and a detailed experimental protocol for NMR spectral acquisition.

Structural Overview and NMR Prediction

Diethyl methyl malonate is a diester with the chemical formula CsH140a. Its structure features
a central carbon atom bonded to a methyl group, a hydrogen atom, and two ethoxycarbonyl
groups. The presence of different proton and carbon environments makes NMR spectroscopy
an excellent tool for its structural elucidation.

Based on its structure, we can predict the following signals in its NMR spectra:

» 1H NMR: Signals corresponding to the methyl protons of the ethyl groups, the methylene
protons of the ethyl groups, the methine proton, and the protons of the central methyl group.

o 13C NMR: Signals for the carbonyl carbons, the central methine carbon, the methylene
carbons of the ethyl groups, the methyl carbons of the ethyl groups, and the central methyl
carbon.
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Comparative *H NMR Data

The H NMR spectrum provides information about the chemical environment and connectivity

of protons in a molecule. The following table summarizes the key *H NMR spectral data for

diethyl methyl malonate and its analogues.

Chemical Coupling
Proton _ s .
Compound , Shift (5, Multiplicity Constant (J, Integration
Assignment
ppm) Hz)
Diethyl
Methyl -CHs (ethyl) ~1.25 Triplet ~7.1 6H
Malonate
-CHz- (ethyl) ~4.19 Quartet ~7.1 4H
-CH(CH3)- ~3.45 Quartet ~7.2 1H
-CH(CHs)- ~1.35 Doublet ~7.2 3H
Diethyl .
-CHs (ethyl) ~1.28 Triplet ~7.1 6H
Malonate
-CH2- (ethyl) ~4.20 Quartet ~7.1 4H
-CHaz-
~3.39 Singlet - 2H
(central)
Diethyl
-CHs (ethyl ]
Ethylmalonat ~1.24 Triplet ~7.1 6H
ester)
e
-CH2- (ethyl
~4.18 Quartet ~7.1 4H
ester)
-CH- (central) ~3.19 Triplet ~7.3 1H
-CH:- (central )
~1.88 Quintet ~7.3 2H
ethyl)
-CHs (central ]
~0.88 Triplet ~7.3 3H
ethyl)
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Interpretation:

 In diethyl methyl malonate, the ethoxy groups give rise to a characteristic triplet for the
methyl protons and a quartet for the methylene protons due to coupling with each other. The
methine proton on the central carbon is split into a quartet by the three protons of the
adjacent methyl group. Conversely, the protons of this central methyl group are split into a
doublet by the single methine proton.

o Diethyl malonate presents a simpler spectrum. The central methylene protons appear as a
singlet as there are no adjacent protons to couple with. The ethyl groups show the typical
triplet-quartet pattern.

« In diethyl ethylmalonate, the central methine proton is a triplet due to coupling with the
adjacent methylene protons of the central ethyl group. The signals for the central ethyl group
itself appear as a quintet (for the methylene) and a triplet (for the terminal methyl).

Comparative **C NMR Data

The 13C NMR spectrum provides information about the different carbon environments in the
molecule.
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Compound Carbon Assignment Chemical Shift (o, ppm)
Diethyl Methyl Malonate C=0 ~169
-CH(CHs)- ~49

-O-CHa2- ~61

-CH( CHs)- ~14

-O-CH2-CHs ~14

Diethyl Malonate C=0 ~167
-CH:- (central) ~41

-O-CHa- ~61

-O-CH2-CHs ~14

Diethyl Ethylmalonate C=0 ~170
-CH- (central) ~56

-O-CHa- ~61

-CH:- (central ethyl) ~22

-CHs (central ethyl) ~12

-O-CH2-CHs ~14

Interpretation:

e The carbonyl carbons (C=0) in all three compounds resonate at a similar downfield position
(~167-170 ppm).

o The chemical shift of the central carbon atom is sensitive to substitution. In diethyl malonate,
the central -CH2- carbon appears around 41 ppm. In diethyl methyl malonate, the
substitution of a proton with a methyl group shifts the central -CH- carbon downfield to
approximately 49 ppm. Further substitution with an ethyl group in diethyl ethylmalonate shifts
this signal further downfield to around 56 ppm.
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e The carbons of the ethoxy groups have characteristic chemical shifts, with the -O-CH--
carbons at ~61 ppm and the terminal -CHs carbons at ~14 ppm in all three compounds.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution *H and 3C NMR spectra of malonic ester derivatives.

Materials and Equipment:

NMR spectrometer (e.g., 300 MHz or higher)

NMR tubes (5 mm)

Deuterated solvent (e.g., Chloroform-d, CDCIs3)

Tetramethylsilane (TMS) as an internal standard

Sample (diethyl methyl malonate or analogue)

Pipettes
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of
deuterated solvent (e.g., CDCIs) in a clean, dry vial. Add a small amount of TMS (typically
1% v/v) as an internal standard for chemical shift referencing (6 = 0.00 ppm). Transfer the
solution to an NMR tube.

e Spectrometer Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-
resolved peaks.

e 'H NMR Acquisition:
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o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Apply a standard pulse sequence (e.g., a 90° pulse).

o Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans
for a concentrated sample).

o Set the relaxation delay to allow for full relaxation of the protons between scans (e.g., 1-5
seconds).

e 13C NMR Acquisition:

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220
ppm).

o Use a pulse sequence with proton decoupling (e.g., broadband decoupling) to simplify the
spectrum to singlets for each carbon environment.

o Alarger number of scans is typically required for 33C NMR due to the low natural
abundance of the 13C isotope (e.g., 128 scans or more).

o Set an appropriate relaxation delay.

» Data Processing:

[¢]

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the
frequency-domain spectrum.

[¢]

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

[¢]

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

[e]

Integrate the peaks in the *H NMR spectrum to determine the relative ratios of protons.

Visualization of Diethyl Methyl Malonate NMR
Correlations

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b8451518?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8451518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

The following diagram illustrates the structure of diethyl methyl malonate and the key
correlations observed in its NMR spectra.

 To cite this document: BenchChem. [A Comparative Guide to the NMR Spectrum of Diethyl
Methyl Malonate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8451518#interpreting-the-nmr-spectrum-of-diethyl-
methyl-malonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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